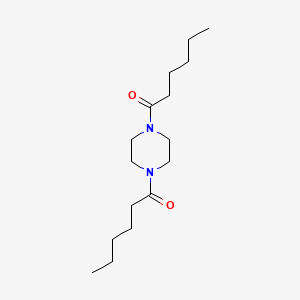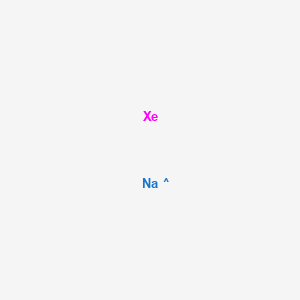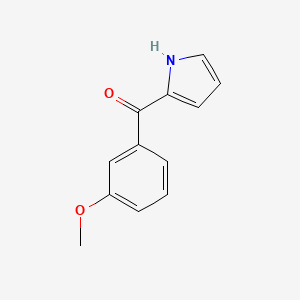
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is a chemical compound that belongs to the class of benzoylindoles This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a 1H-pyrrol-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with cannabinoid receptors, similar to other benzoylindoles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
- 1-(5-fluoropentyl-1H-indol-3-yl)-(naphthalene-1-yl)methanone
Uniqueness
Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the presence of a pyrrole moiety make it different from other benzoylindoles, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
13169-69-2 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12(14)11-6-3-7-13-11/h2-8,13H,1H3 |
InChI-Schlüssel |
QGTNWBGLSZSWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



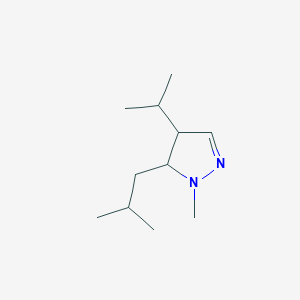
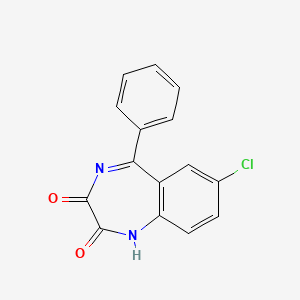
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

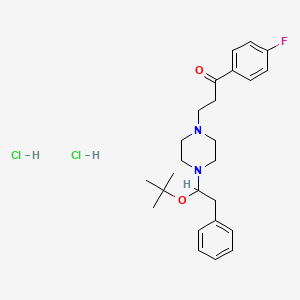
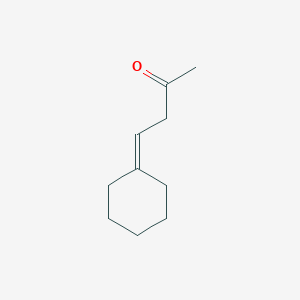
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

